N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the cyclization of thiosemicarbazide with appropriate aldehydes or ketones to form the thiadiazole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Properties
Molecular Formula |
C20H16N4OS2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H16N4OS2/c25-18(22-17-12-6-8-14-7-4-5-11-16(14)17)13-26-20-24-23-19(27-20)21-15-9-2-1-3-10-15/h1-12H,13H2,(H,21,23)(H,22,25) |
InChI Key |
QQCHDWVHPVWWKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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